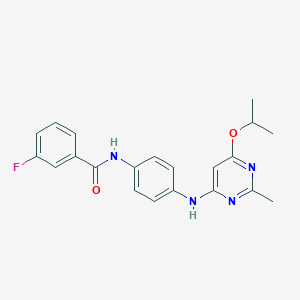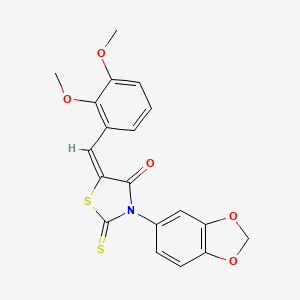![molecular formula C18H17Cl2N3S2 B2638375 3-{[4-(3,4-二氯苯基)哌嗪基]甲基}-1,3-苯并噻唑-2(3H)-硫酮 CAS No. 301194-76-3](/img/structure/B2638375.png)
3-{[4-(3,4-二氯苯基)哌嗪基]甲基}-1,3-苯并噻唑-2(3H)-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a benzothiazole derivative, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of suitable precursors under specific conditions. For example, a similar compound, 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, was synthesized and characterized by IR, 1H NMR, 13C NMR, elemental analyses, single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of such compounds is usually determined by techniques such as X-ray diffraction, NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving benzothiazoles depend on the functional groups present in the molecule. They can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and others .科学研究应用
神经药理学研究
- 5-羟色胺(1A) (5-HT(1A)) 受体与焦虑和抑郁的病理生理和治疗有关,使其成为新药开发的目标。一种名为 2-[4-[4-(7-氯-2,3-二氢-1,4-苯二氧杂环-5-基)-1-哌嗪基]丁基]-1,2-苯并异噻唑-3-(2H)-酮-1,1-二氧化物 (DU 125530) 的化合物已被研究其在治疗焦虑和情绪障碍中的潜在应用,使用正电子发射断层扫描 (PET) 和 [(11)C][O-甲基-3H]-N-(2-(4-(2-甲氧基苯基)-1-哌嗪基)乙基)-N-(2-吡啶基)环己烷甲酰胺三盐酸盐 (WAY-100635) 来评估 5-HT(1A) 自身受体和突触后受体的占据率。这突出了具有相似结构的化合物在神经药理学研究及其潜在治疗应用中的相关性 (Rabiner 等人,2002 年).
抗真菌研究
- 具有苯并噻唑部分的化合物已被研究其抗真菌特性。例如,7-氯-3-[1-(2,4-二氯苯基)-2-(1H-咪唑-1-基)乙氧基甲基]苯并[b]噻吩(舍他康唑)在一项针对花斑糠疹的随机平行双盲临床试验中进行了研究,并展示了极好的疗效和安全性。患者 100% 的治愈率和没有不良反应突出了苯并噻唑衍生物在抗真菌疗法开发中的潜力 (Nasarre 等人,1992 年).
精神药理学研究
- ST2472,一种具有哌嗪基部分的化合物,在先兆抑制 (PPI) 测试中被研究其抗精神病潜力。这种化合物与其他抗精神病药一起,能够拮抗阿扑吗啡的作用,表明其在精神药理学研究和精神分裂症等疾病的治疗中的潜力 (Lombardo 等人,2009 年).
作用机制
Target of action
Compounds with a piperazine ring, like “3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione”, often interact with various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems .
Mode of action
The compound might bind to its target receptors and modulate their activity, leading to changes in neurotransmitter levels and neuronal signaling .
Biochemical pathways
The compound’s effects on neurotransmitter systems could influence various biochemical pathways involved in mood regulation, cognition, and other brain functions .
Pharmacokinetics
The compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), would determine its bioavailability and duration of action. Its lipophilicity could facilitate its diffusion into cells .
Result of action
The compound’s action on its targets and pathways could lead to changes in neuronal activity and brain function, potentially influencing behavior, mood, cognition, and other physiological processes .
Action environment
Various environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s stability, efficacy, and action .
未来方向
生化分析
Biochemical Properties
3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to inhibition of the enzyme’s activity, affecting nerve impulse transmission. Additionally, 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione may interact with other proteins involved in oxidative stress responses, influencing the levels of reactive oxygen species (ROS) and related biomarkers .
Cellular Effects
The effects of 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in oxidative stress and inflammation, leading to changes in gene expression profiles . The compound’s impact on cellular metabolism includes alterations in the production of ROS and other metabolites, which can affect cell viability and function .
Molecular Mechanism
At the molecular level, 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes such as AchE, leading to enzyme inhibition . This binding interaction disrupts the normal catalytic activity of the enzyme, resulting in altered biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has shown potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo hydroxylation, dealkylation, and other metabolic transformations, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione within cells and tissues are mediated by specific transporters and binding proteins. The compound may interact with membrane transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall distribution and activity within the body.
Subcellular Localization
The subcellular localization of 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
3-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3S2/c19-14-6-5-13(11-15(14)20)22-9-7-21(8-10-22)12-23-16-3-1-2-4-17(16)25-18(23)24/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUNJDVRVWNCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3SC2=S)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
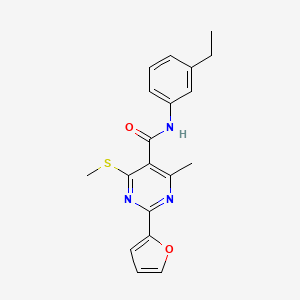
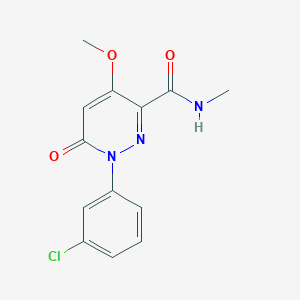
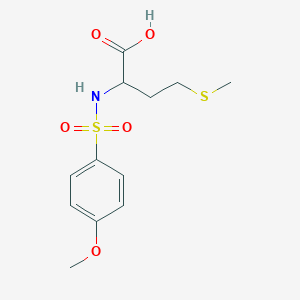
![N-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2638299.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,5-DIMETHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2638300.png)
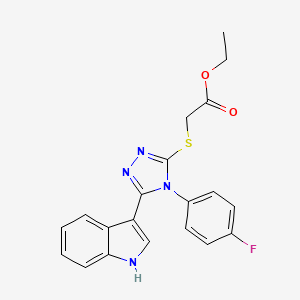
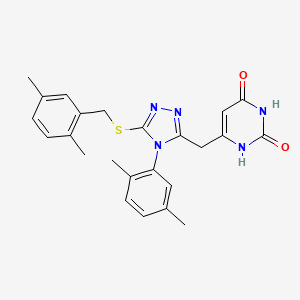
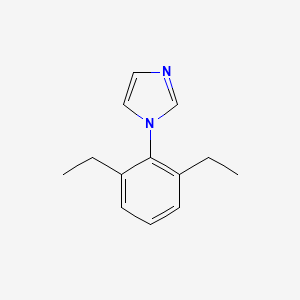
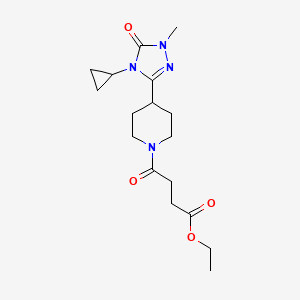
![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2638308.png)
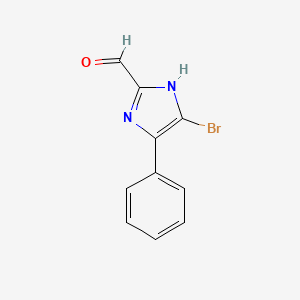
![1-(3-Chloro-4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2638312.png)
